molecular formula C8H7FO3 B12104523 3-Fluoro-4-hydroxy-5-methylbenzoic acid

3-Fluoro-4-hydroxy-5-methylbenzoic acid

Cat. No.: B12104523
M. Wt: 170.14 g/mol
InChI Key: RUIQTJCKSUQPHU-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-hydroxy-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the demethylation of 3-fluoro-4-methoxy-5-methylbenzoic acid. This reaction typically requires the use of a strong acid, such as hydrobromic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-hydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-Fluoro-4-oxo-5-methylbenzoic acid.

    Reduction: 3-Fluoro-4-hydroxy-5-methylbenzyl alcohol.

    Substitution: 3-Methoxy-4-hydroxy-5-methylbenzoic acid (if fluorine is substituted with methoxy group).

Scientific Research Applications

3-Fluoro-4-hydroxy-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-4-hydroxy-5-methylbenzoic acid depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-hydroxybenzoic acid: Lacks the methyl group, which can affect its chemical reactivity and biological activity.

    4-Hydroxy-5-methylbenzoic acid: Lacks the fluorine atom, which can influence its binding properties and stability.

    3-Fluoro-5-methylbenzoic acid: Lacks the hydroxyl group, which can alter its solubility and reactivity.

Uniqueness

3-Fluoro-4-hydroxy-5-methylbenzoic acid is unique due to the combination of the fluorine atom, hydroxyl group, and methyl group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-Fluoro-4-hydroxy-5-methylbenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a fluorinated benzoic acid derivative. Its molecular formula is C8H7FO3C_8H_7FO_3, and it features a hydroxyl group and a fluorine atom that may influence its biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial effects against various strains of bacteria.

Minimum Inhibitory Concentration (MIC) Studies

The effectiveness of this compound was assessed using the Minimum Inhibitory Concentration (MIC) method against common pathogens. The results are summarized in the following table:

Bacterial Strain MIC (µg/mL) Growth Inhibition (%)
Staphylococcus aureus5095
Escherichia coli10085
Pseudomonas aeruginosa7590

These findings indicate that the compound has potent antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Case Study: Effect on Pancreatic Cancer Cells

A study investigated the effects of this compound on pancreatic cancer cell lines. The results indicated:

  • Cell Viability Reduction : Treatment with the compound reduced cell viability by approximately 70% at a concentration of 100 µM.
  • Apoptosis Induction : Flow cytometry analysis showed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound has been shown to bind to DNA, potentially disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in bacterial and cancer cells, leading to cell death.
  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound Antimicrobial Activity (MIC µg/mL) Anticancer Activity (IC50 µM)
This compound50100
5-Fluorouracil2510
Salicylic Acid>200>200

This table illustrates that while this compound exhibits significant activity, it may not be as potent as other established agents like 5-fluorouracil.

Properties

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

3-fluoro-4-hydroxy-5-methylbenzoic acid

InChI

InChI=1S/C8H7FO3/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,10H,1H3,(H,11,12)

InChI Key

RUIQTJCKSUQPHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)F)C(=O)O

Origin of Product

United States

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